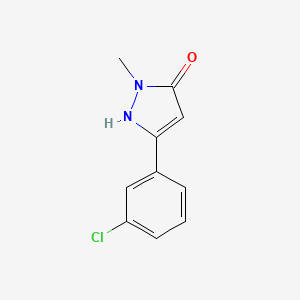

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol

Description

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H9ClN2O/c1-13-10(14)6-9(12-13)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |

InChI Key |

ZLKMNAYGOPNVRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of 3-chlorophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding ketone or carboxylic acid derivative.

Reduction: The pyrazol ring can undergo reduction to form a pyrazoline derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under high temperatures.

Major Products Formed:

Oxidation: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-one

Reduction: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazoline

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the pyrazol ring can participate in π-π interactions. The chlorine atom on the phenyl ring enhances the compound's binding affinity to certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Key Observations :

- Amino vs. Hydroxyl Groups: Replacing the -OH group (target compound) with -NH₂ () alters hydrogen-bonding capacity and basicity, which could influence pharmacokinetics .

- Ring Saturation : The dihydro-pyrazol-5-one in introduces partial saturation, reducing aromaticity and possibly modulating conformational flexibility .

Comparison :

Pharmacological and Physicochemical Properties

- Lipophilicity: The 3-chlorophenyl group in the target compound enhances logP compared to non-halogenated analogues (e.g., 3-phenylpyrazol-5-ol in ), favoring blood-brain barrier penetration .

- Hydrogen Bonding : The -OH group in the target compound may improve solubility but reduce metabolic stability compared to -CF₃ or -SCH₃ substituents () .

- Biological Activity : Pyrazole-amine derivatives () are explored as kinase inhibitors, while sulfanyl derivatives () show pesticidal activity .

Spectroscopic and Analytical Data

Table 3: Analytical Data for Selected Compounds

Notes:

Biological Activity

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a chlorophenyl group and a methyl group attached to the pyrazole ring, exhibits significant potential in medicinal chemistry. Below, we explore its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol can be represented as follows:

This structure features a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol, exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol | E. coli | 15 |

| 4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol | S. aureus | 18 |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C. albicans | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol have been evaluated through various in vivo and in vitro assays. The compound has shown effectiveness comparable to standard anti-inflammatory drugs like indomethacin .

The compound acts by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory pathway, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Table 2: Anti-inflammatory Activity Comparison

| Compound Name | Model Used | Inhibition (%) |

|---|---|---|

| 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol | Carrageenan-induced edema | 70 |

| Indomethacin | Carrageenan-induced edema | 75 |

| Aspirin | Carrageenan-induced edema | 68 |

Anticancer Activity

Emerging studies indicate that this pyrazole derivative exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively.

Case Studies

In one study, the cytotoxicity of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol was evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 25 µM for MCF-7 and 30 µM for A549 cells, demonstrating its potential as an anticancer agent .

Table 3: Cytotoxicity Data against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Inhibition of cell proliferation |

| HepG2 | 40 | Cell cycle arrest |

Chemical Reactions Analysis

Cyclocondensation and Aromatization

Pyrazole derivatives of this compound participate in cyclocondensation with aldehydes and hydrazines. A key study demonstrated its role in forming bis-pyrazol-5-ols via tandem Knoevenagel-Michael reactions:

-

Reagents : Aromatic aldehydes (1 eq), 3-methyl-1-phenyl-2-pyrazoline-5-one (2 eq)

-

Catalyst : Ce(SO₄)₂·4H₂O or cellulose sulfuric acid

-

Conditions : Solvent-free at 125°C or H₂O-EtOH (1:1) under reflux

-

Outcome : Yields of 74–98% for bis-pyrazol-5-ols (e.g., 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)) .

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Ce(SO₄)₂·4H₂O | 5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Cellulose sulfuric acid | 180 | 89 |

| 3 | 4-Methoxybenzaldehyde | Ce(SO₄)₂·4H₂O | 8 | 92 |

Nucleophilic Substitution

The hydroxyl group at position 5 undergoes substitution reactions under basic conditions:

-

Mannich Reaction : Reacts with secondary amines and formaldehyde to form aminomethyl derivatives .

-

Alkylation/Esterification : Forms ethers or esters using alkyl halides or acyl chlorides.

1,3-Dipolar Cycloaddition

The compound acts as a dipolarophile in reactions with diazo compounds:

-

Reagents : Ethyl diazoacetate, phenylpropargyl

-

Catalyst : Zn(OTf)₂

-

Conditions : Triethylamine, room temperature

Oxidation Reactions

Oxidative aromatization is critical for converting dihydropyrazoles to pyrazoles:

-

Oxidizing Agents : Air/O₂ under visible light or Cu(OTf)₂

-

Example : Synthesis of 1,3,5-trisubstituted pyrazoles via in situ oxidation of pyrazolines .

Multi-Component Reactions (MCRs)

This compound is pivotal in MCRs for synthesizing pharmacologically relevant scaffolds:

-

Pyranopyrazoles : Reacts with aldehydes and ethyl cyanoacetate under piperidine catalysis.

-

Pyridine Derivatives : Forms fused pyridine-pyrazole systems via condensation with malononitrile derivatives .

Solvent-Dependent Reactivity

Solvent choice significantly impacts reaction efficiency:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 3 | 96 |

| Methanol | 5 | 78 |

| Acetonitrile | 10 | 62 |

| Water | 23 | <5 |

(Data adapted from visible-light-mediated synthesis under blue LEDs )

Mechanistic Pathways

Key mechanisms include:

-

Knoevenagel Condensation : Formation of benzylidene intermediates from aldehydes.

-

Michael Addition : Subsequent attack by a second pyrazolone molecule .

-

Tautomerization : Keto-enol tautomerism stabilizes intermediates during cyclization .

Stability and Side Reactions

Q & A

Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol?

The compound is typically synthesized via condensation reactions. A standard approach involves reacting substituted hydrazines (e.g., 3-chlorophenylhydrazine) with β-diketones or equivalents (e.g., 3-ketoesters) under acidic or basic conditions. Catalysts like K₂CO₃ are often employed to enhance reaction rates and selectivity. For example, nucleophilic substitution between 1-aryl-5-chloro-pyrazole intermediates and phenol derivatives in basic media has been documented as a viable pathway . Optimization of stoichiometry and solvent systems (e.g., ethanol/water mixtures) is critical for achieving yields >70% .

Q. Which spectroscopic techniques are used to characterize 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and aromatic protons. For instance, the methyl group at N1 typically resonates at δ 2.1–2.3 ppm, while the hydroxyl proton appears as a broad singlet (δ 9.5–10.5 ppm) .

- IR Spectroscopy : Identification of O–H (3200–3400 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 224.05 for C₁₀H₉ClN₂O) .

Q. What biological activities are associated with structurally similar pyrazole derivatives?

Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, 1-(3-chlorophenyl)-5-methylpyrazol-3-amine derivatives show inhibitory activity against COX-2 (IC₅₀ = 1.2 µM) and EGFR kinase (IC₅₀ = 0.8 µM) . The chlorophenyl group enhances lipophilicity, improving membrane permeability in cellular assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol?

Systematic optimization includes:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can reduce reaction time by 30–50% .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase cyclization efficiency compared to ethanol .

- Temperature control : Microwave-assisted synthesis at 80–100°C reduces side-product formation (e.g., diastereomers) .

Q. What reaction mechanisms govern the formation of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol?

The synthesis proceeds via a Knorr-type cyclization :

- Step 1 : Nucleophilic attack of hydrazine on the β-diketone, forming a hydrazone intermediate.

- Step 2 : Acid- or base-catalyzed cyclization to generate the pyrazole ring.

- Step 3 : Aromatic substitution (e.g., chlorination) or functional group interconversion (e.g., hydroxylation) . Computational studies (DFT) suggest that the rate-determining step involves ring closure with an activation energy of ~25 kcal/mol .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

Contradictions in NMR or IR data often arise from:

- Tautomerism : The hydroxyl group at C5 can exhibit keto-enol tautomerism, altering spectral profiles. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. SHELXL refinement protocols are recommended for accurate bond-length/angle measurements .

Q. What role does X-ray crystallography play in studying 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.